molecular formula C8H7N3S2 B14105279 5-(2-Thiophen-2-ylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione

5-(2-Thiophen-2-ylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione

Cat. No.: B14105279
M. Wt: 209.3 g/mol
InChI Key: ZSJRVSLDYPQLLA-UHFFFAOYSA-N
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Description

5-[2-(thiophen-2-yl)ethenyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a thiophene ring and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of both thiophene and triazole rings in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(thiophen-2-yl)ethenyl]-4H-1,2,4-triazole-3-thiol typically involves the condensation of thiophene derivatives with triazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with an α-cyanoester and elemental sulfur . Another approach is the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[2-(thiophen-2-yl)ethenyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted thiophene derivatives .

Scientific Research Applications

5-[2-(thiophen-2-yl)ethenyl]-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2-(thiophen-2-yl)ethenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(thiophen-2-yl)ethenyl]-4H-1,2,4-triazole-3-thiol is unique due to the combination of both thiophene and triazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings .

Properties

Molecular Formula

C8H7N3S2

Molecular Weight

209.3 g/mol

IUPAC Name

5-(2-thiophen-2-ylethenyl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C8H7N3S2/c12-8-9-7(10-11-8)4-3-6-2-1-5-13-6/h1-5H,(H2,9,10,11,12)

InChI Key

ZSJRVSLDYPQLLA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=CC2=NC(=S)NN2

Origin of Product

United States

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